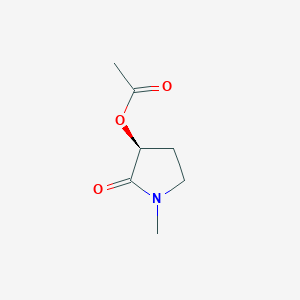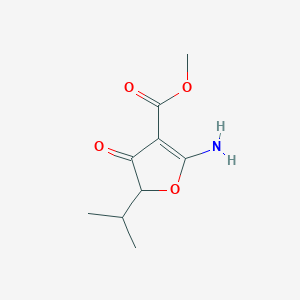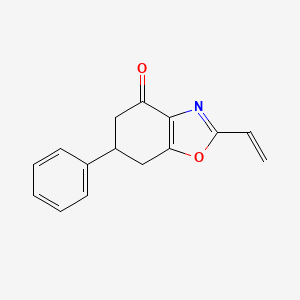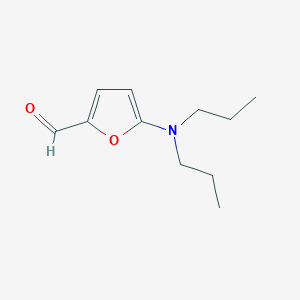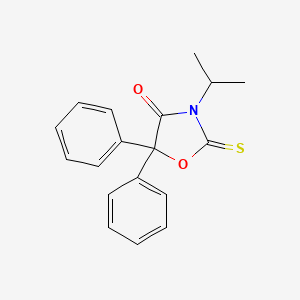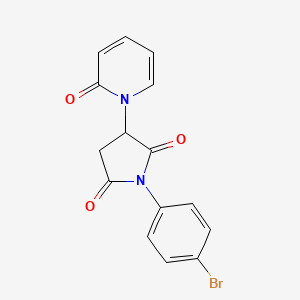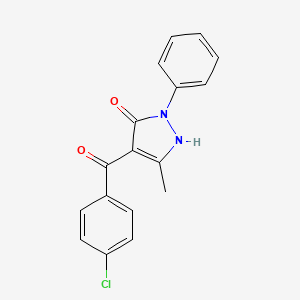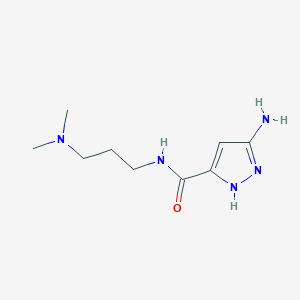
3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide is a chemical compound with a complex structure that includes both amino and carboxamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 3-(dimethylamino)propylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters to ensure consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .
Wissenschaftliche Forschungsanwendungen
3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Wirkmechanismus
The mechanism of action of 3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological processes. The exact mechanism depends on the specific application and the target molecule involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: This compound has a similar structure but lacks the pyrazole ring, making it less complex and potentially less versatile in its applications.
3,3′-Diamino-N-methyldipropylamine: This compound also contains amino and dimethylamino groups but differs in its overall structure and properties.
Uniqueness
3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups and its potential for diverse applications. The presence of both amino and carboxamide groups, along with the pyrazole ring, allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C9H17N5O |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
3-amino-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C9H17N5O/c1-14(2)5-3-4-11-9(15)7-6-8(10)13-12-7/h6H,3-5H2,1-2H3,(H,11,15)(H3,10,12,13) |
InChI-Schlüssel |
AVYMVWHDPHAAAA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC(=O)C1=CC(=NN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


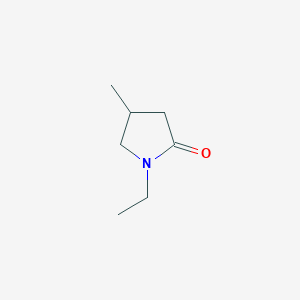
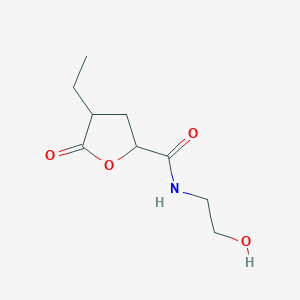
![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)

![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
